
(4-tert-butyl-1-ethynylcyclohexyl) carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is an organic compound with the molecular formula C13H21NO2. It is a derivative of carbamate, which is derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-butyl-1-ethynylcyclohexyl) carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions are common, where the ethynyl or tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, as well as various acids and bases to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
(4-tert-butyl-1-ethynylcyclohexyl) carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles and other heterocycles.
Biology: The compound is studied for its potential biological activities, including its role as a chloride ion channel blocker.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.
Industry: The compound is used in the development of new pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves its interaction with specific molecular targets. For instance, as a chloride ion channel blocker, it binds to and inhibits the function of chloride channels, affecting ion transport and cellular activities. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl (4-ethynylphenyl)carbamate: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of an ethynyl group.
tert-butyl (4-aminocyclohexyl)carbamate: Features an amino group in place of the ethynyl group.
Uniqueness
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is unique due to its combination of a tert-butyl group and an ethynyl group attached to a cyclohexyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
63884-85-5 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
(4-tert-butyl-1-ethynylcyclohexyl) carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-13(16-11(14)15)8-6-10(7-9-13)12(2,3)4/h1,10H,6-9H2,2-4H3,(H2,14,15) |
Clave InChI |
YQBAJGLIODBQFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C#C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



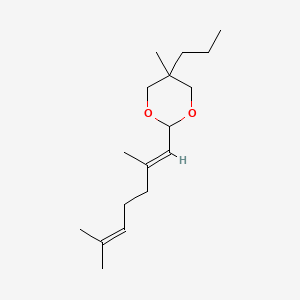

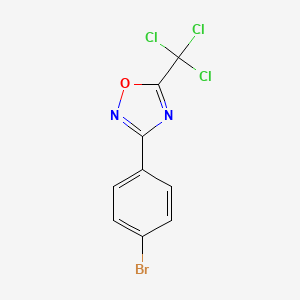

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
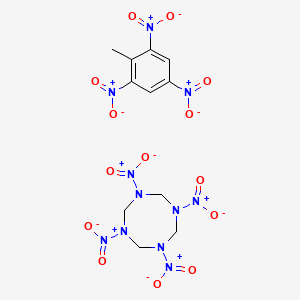

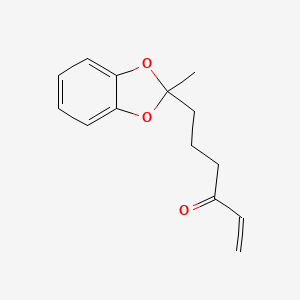
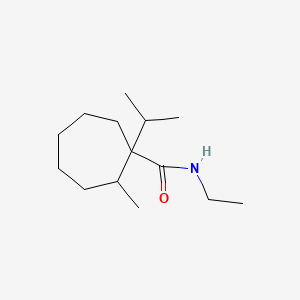
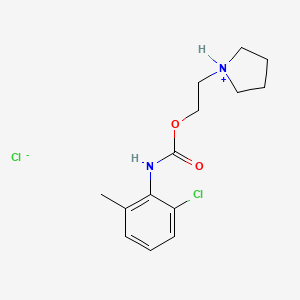
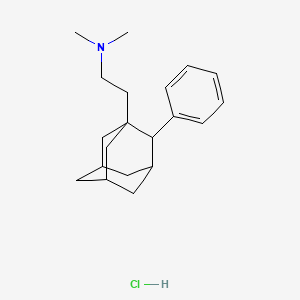
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
